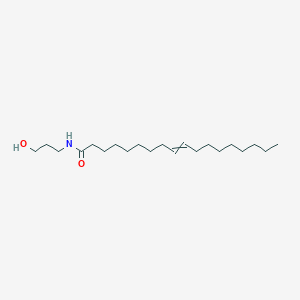
N-(3-Hydroxypropyl)octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)octadec-9-enamide is a chemical compound with the molecular formula C21H41NO2. It is known for its hydrophobic properties and is often used in various industrial and scientific applications. This compound is part of a larger class of amides and is characterized by its long carbon chain and the presence of a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxypropyl)octadec-9-enamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the octadec-9-enamide chain can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate for further substitution.
Major Products
Oxidation: The major product is N-(3-Oxopropyl)octadec-9-enamide.
Reduction: The major product is N-(3-Hydroxypropyl)octadecanamide.
Substitution: The major products depend on the substituent introduced, such as N-(3-Chloropropyl)octadec-9-enamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological membranes and its interactions with proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics and personal care products due to its hydrophobic properties and ability to enhance the stability of emulsions
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)octadec-9-enamide involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds, while the long carbon chain interacts with hydrophobic regions of membranes. This dual interaction can influence membrane fluidity and protein function, making it a valuable compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Hydroxypropyl)octadecanamide: Similar structure but lacks the double bond.
N-(3-Chloropropyl)octadec-9-enamide: Similar structure but with a chlorine substituent instead of a hydroxyl group.
Uniqueness
N-(3-Hydroxypropyl)octadec-9-enamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
26021-22-7 |
|---|---|
Molekularformel |
C21H41NO2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23/h9-10,23H,2-8,11-20H2,1H3,(H,22,24) |
InChI-Schlüssel |
UDZJZDBQGJPVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


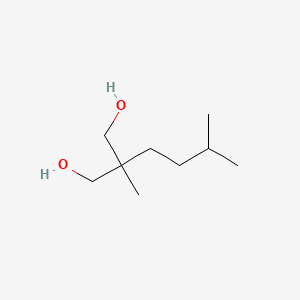
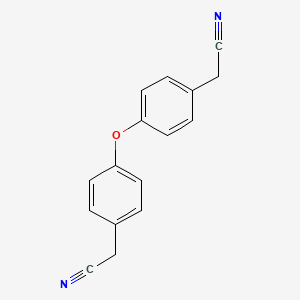

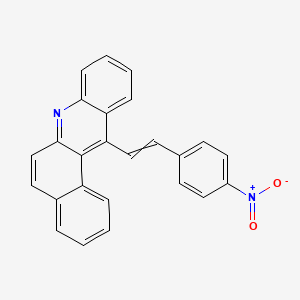
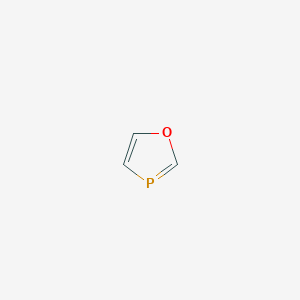
![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
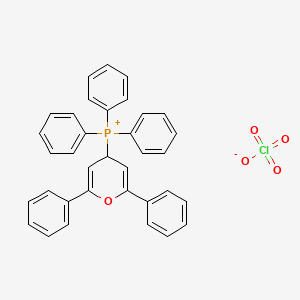
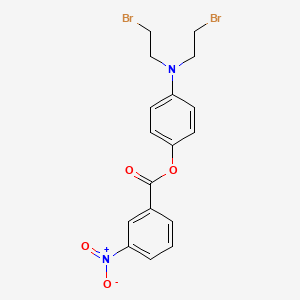
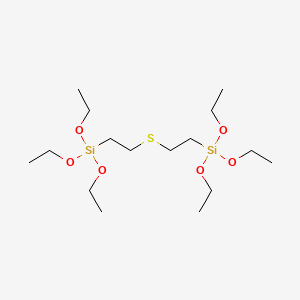
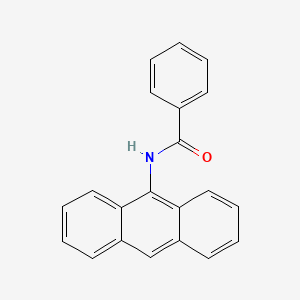

![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
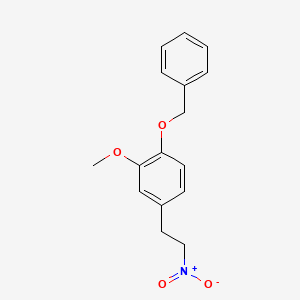
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
